Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate
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Overview
Description
Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 3-bromo-5-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate typically involves the reaction of 3-bromo-5-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the bromine and hydroxy groups allows for specific interactions with amino acid residues in the enzyme’s active site, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl n-(3-hydroxypropyl)carbamate
- Tert-butyl n-(5-bromothiophen-3-yl)carbamate
- Tert-butyl n-(3-bromopropyl)carbamate
Uniqueness
Tert-butyl n-(3-bromo-5-hydroxyphenyl)carbamate is unique due to the presence of both bromine and hydroxy groups on the phenyl ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
Molecular Formula |
C11H14BrNO3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,15) |
InChI Key |
ACLYFSGHUFVFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)O |
Origin of Product |
United States |
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